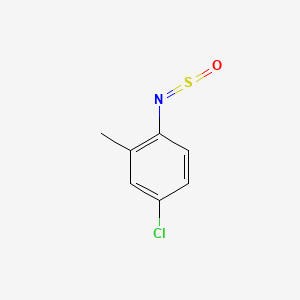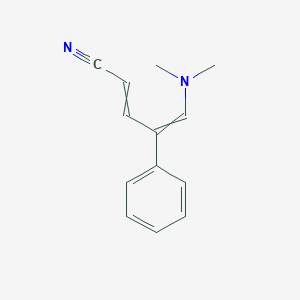![molecular formula C10H11ClN4S B14407592 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine CAS No. 84827-89-4](/img/structure/B14407592.png)
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is a compound belonging to the class of 1,2,4-triazoles Triazoles are five-membered heterocycles containing three nitrogen atoms and two carbon atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine typically involves the reaction of 5-cyano-1,2,4-triazines with 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine under solvent-free conditions. This reaction results in the nucleophilic substitution of the cyano group by the triazol-3-amine residue . The product structure is confirmed using 1H NMR and mass spectrometry.
Industrial Production Methods
Industrial production methods for this compound are not widely documented. the solvent-free reaction conditions and the use of common reagents suggest that it can be synthesized on a larger scale with appropriate optimization of reaction parameters.
Chemical Reactions Analysis
Types of Reactions
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine undergoes various chemical reactions, including:
Nucleophilic Substitution: The cyano group in the precursor triazine is substituted by the triazol-3-amine residue.
Oxidation and Reduction:
Common Reagents and Conditions
Nucleophilic Substitution: Solvent-free conditions, 5-cyano-1,2,4-triazines, and 5-(methylsulfanyl)-4H-1,2,4-triazol-3-amine.
Oxidation and Reduction: Common oxidizing and reducing agents can be used, but specific examples are not provided in the literature.
Major Products Formed
The major product formed from the nucleophilic substitution reaction is this compound .
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine has several scientific research applications, including:
Mechanism of Action
The mechanism of action of 1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine involves its interaction with various molecular targets and pathways. The compound’s triazole ring can bind to enzymes and receptors, affecting their activity and leading to various biological effects . The exact molecular targets and pathways are still under investigation.
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazole: The parent compound with a simple triazole ring.
1-(4-Methyl-2-(methylamino)thiazol-5-yl)ethanone: A thiazole derivative with similar heterocyclic properties.
Indole Derivatives: Compounds with a similar aromatic ring structure and diverse biological activities.
Uniqueness
1-[(4-Chlorophenyl)methyl]-5-(methylsulfanyl)-1H-1,2,4-triazol-3-amine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its combination of a chlorophenyl group and a methylsulfanyl group makes it a valuable compound for various applications in research and industry.
Properties
CAS No. |
84827-89-4 |
|---|---|
Molecular Formula |
C10H11ClN4S |
Molecular Weight |
254.74 g/mol |
IUPAC Name |
1-[(4-chlorophenyl)methyl]-5-methylsulfanyl-1,2,4-triazol-3-amine |
InChI |
InChI=1S/C10H11ClN4S/c1-16-10-13-9(12)14-15(10)6-7-2-4-8(11)5-3-7/h2-5H,6H2,1H3,(H2,12,14) |
InChI Key |
BVGVKHXGLARCIR-UHFFFAOYSA-N |
Canonical SMILES |
CSC1=NC(=NN1CC2=CC=C(C=C2)Cl)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


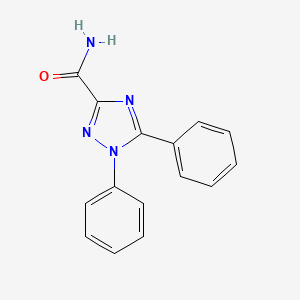
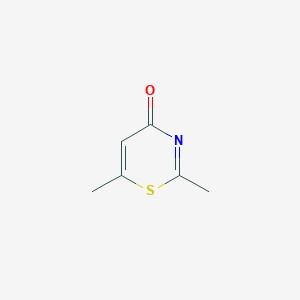
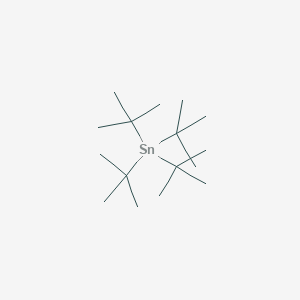

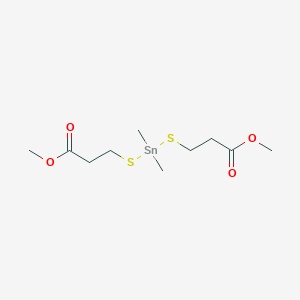
![Phosphonic acid, [(4-methoxyphenyl)acetyl]-, dimethyl ester](/img/structure/B14407538.png)

![Plumbane, [[(diethylamino)thioxomethyl]thio]triethyl-](/img/structure/B14407560.png)
![N-Butyl-N'-[3-(5-sulfanylidene-2,5-dihydro-1H-tetrazol-1-yl)phenyl]urea](/img/structure/B14407566.png)
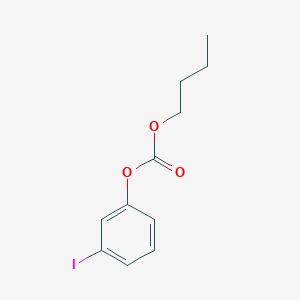

methyl}(dimethyl)silanol](/img/structure/B14407589.png)
